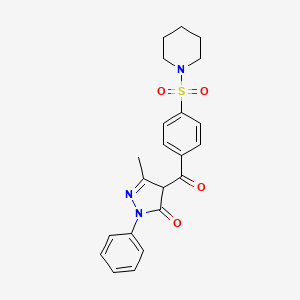
3-methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the pyrazolone family. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Applications De Recherche Scientifique
Synthesis and Characterization
Complex Formation with Lanthanoids : The chemical backbone similar to 3-methyl-1-phenyl-4-(4-(piperidin-1-ylsulfonyl)benzoyl)-1H-pyrazol-5(4H)-one, specifically 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone, has been shown to form complexes with lanthanoids. These complexes have been characterized through physicochemical studies, highlighting their potential in materials science and coordination chemistry (Roy & Nag, 1978).
Novel Derivatives with Biological Activity : Research has led to the synthesis of novel derivatives of pyrazolone, which have shown potential biological activities. For instance, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide has produced compounds with significant in vitro cytotoxic activity against human leukemia cells and antimicrobial activity against certain bacteria and yeasts (Asegbeloyin et al., 2014).
Biological Applications
Antituberculosis Activity : A study on 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives synthesized from piperidin-4-one showed notable inhibition against Mycobacterium tuberculosis pantothenate synthetase, with one compound exhibiting significant activity and low cytotoxicity, suggesting a potential pathway for developing new antituberculosis agents (Samala et al., 2013).
Antimicrobial and Antifungal Properties : Derivatives based on 3-methyl-1-phenyl-pyrazole have been synthesized and demonstrated moderate to strong antimicrobial activity against various bacterial strains, as well as antifungal properties, indicating their potential use in developing new antimicrobial agents (Khalid et al., 2016).
Propriétés
IUPAC Name |
5-methyl-2-phenyl-4-(4-piperidin-1-ylsulfonylbenzoyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-16-20(22(27)25(23-16)18-8-4-2-5-9-18)21(26)17-10-12-19(13-11-17)30(28,29)24-14-6-3-7-15-24/h2,4-5,8-13,20H,3,6-7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOXXJGSPVMWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2956931.png)
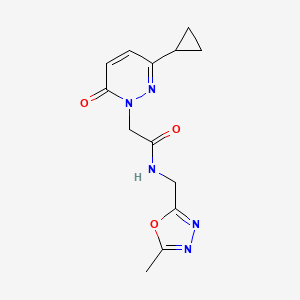
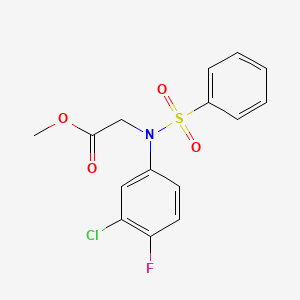
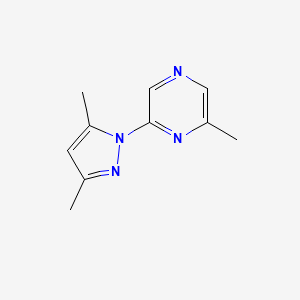
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2956936.png)
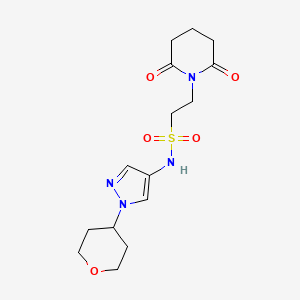
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-pentylacetamide](/img/no-structure.png)
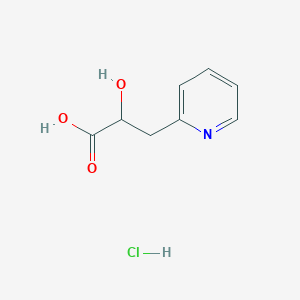
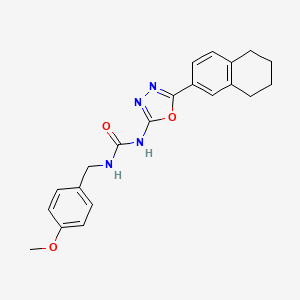

![N-benzoyl-N'-[2-methyl-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2956947.png)
![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2956950.png)